Cyp3A4-IN-1

CYP3A4 inhibition IC50 Pharmacoenhancement

Cyp3A4-IN-1, identified in literature as compound 5a (CAS# 2771297-34-6), is a small molecule inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant hepatic and intestinal CYP isoform responsible for clearing over half of administered pharmaceuticals. It exhibits an IC50 value of 0.085 µM against CYP3A4 and belongs to a rationally designed series of ritonavir analogues.

Molecular Formula C31H37N5O3S
Molecular Weight 559.7 g/mol
Cat. No. B12395521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp3A4-IN-1
Molecular FormulaC31H37N5O3S
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C31H37N5O3S/c1-31(2,3)39-30(38)36-25(16-23-19-33-27-14-8-7-13-26(23)27)20-40-21-28(35-24-11-5-4-6-12-24)29(37)34-18-22-10-9-15-32-17-22/h4-15,17,19,25,28,33,35H,16,18,20-21H2,1-3H3,(H,34,37)(H,36,38)/t25-,28?/m1/s1
InChIKeyYCHZAYWZVPKZNW-RXVAYIKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyp3A4-IN-1 (Compound 5a) Chemical Identity and Baseline Potency for CYP3A4 Inhibition Research


Cyp3A4-IN-1, identified in literature as compound 5a (CAS# 2771297-34-6), is a small molecule inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant hepatic and intestinal CYP isoform responsible for clearing over half of administered pharmaceuticals [1]. It exhibits an IC50 value of 0.085 µM against CYP3A4 and belongs to a rationally designed series of ritonavir analogues [2].

Why In-Class CYP3A4 Inhibitors Cannot Be Directly Substituted for Cyp3A4-IN-1


CYP3A4 inhibitors are not interchangeable due to substantial differences in their inhibitory mechanisms (competitive vs. irreversible) and their molecular structures, which dictate their binding mode and affinity. As shown in the structure-activity relationship (SAR) analysis of ritonavir analogues, minor structural changes, such as the position of a single nitrogen atom in the pyridine ring (meta- vs. para-), can lead to significant differences in binding affinity (Ks), inhibitory potency (IC50), and even the ability to form a stable complex for crystallization [1]. Substituting Cyp3A4-IN-1 with another in-class inhibitor without comparative performance data risks altering the biological outcome of an experiment, potentially leading to misinterpretation of drug-drug interaction studies or failed pharmacoenhancement strategies.

Quantitative Differentiation of Cyp3A4-IN-1 Against Key Comparators: An Evidence-Based Guide


Superior Inhibitory Potency of Cyp3A4-IN-1 vs. Ritonavir

Cyp3A4-IN-1 (compound 5a) demonstrates superior inhibitory potency against CYP3A4 when directly compared to ritonavir, a clinically used pharmacoenhancer, within the same assay system. This provides a clear quantitative basis for selecting Cyp3A4-IN-1 over ritonavir for in vitro studies requiring higher potency [1].

CYP3A4 inhibition IC50 Pharmacoenhancement

Improved Binding Affinity and Thermostability Over Close Analog 4f

Cyp3A4-IN-1 (compound 5a) exhibits a 2.2-fold improvement in binding affinity compared to its close structural analogue 4f, which differs only in the position of the pyridine N-heteroatom (para- vs. meta-). Furthermore, the Cyp3A4-IN-1 complex demonstrates greater thermostability, with a ΔTm of 5.2 °C versus 4.2 °C for the 4f-bound form, indicating a more stable protein-ligand interaction [1].

Binding affinity Thermostability SAR Ritonavir analogue

Slightly Lower Potency Compared to Cyp3A4-IN-2 in the Same Chemical Series

In cross-study comparisons within the same ritonavir analogue series, Cyp3A4-IN-1 (compound 5a, IC50 = 0.085 µM) is slightly less potent than its direct analogue Cyp3A4-IN-2 (compound 5b, IC50 = 0.055 µM) [1]. This difference, driven by further optimization of side-group hydrophobicity, provides a quantitative benchmark for selecting the appropriate inhibitor based on the required level of target engagement .

CYP3A4 inhibition IC50 SAR Ritonavir analogue

More Potent than a Structurally Distinct Benchmark Inhibitor (Ketoconazole)

Cyp3A4-IN-1 (compound 5a, IC50 = 0.085 µM) demonstrates significantly higher potency compared to ketoconazole, a widely used benchmark CYP3A4 inhibitor. In a cross-study comparison, ketoconazole's reported IC50 in a similar assay is 6.44 µM, making Cyp3A4-IN-1 approximately 76-fold more potent [1][2]. This highlights the substantial potency advantage of the rationally designed ritonavir analogue series over this classic azole inhibitor.

CYP3A4 inhibition IC50 Drug-drug interaction

Key Research and Industrial Application Scenarios for Cyp3A4-IN-1 Based on Verified Performance


In Vitro Drug-Drug Interaction (DDI) Studies Requiring a Potent CYP3A4 Inhibitor

For pharmaceutical scientists conducting in vitro DDI risk assessment, Cyp3A4-IN-1 is a superior positive control or investigational tool compared to ritonavir. Its 1.53-fold higher potency allows for more robust inhibition of CYP3A4-mediated metabolism at lower concentrations, which can help reduce potential solvent effects or off-target interactions in complex hepatocyte or microsomal assays [1].

Structural Biology and Biophysical Characterization of CYP3A4-Ligand Complexes

For structural biologists, Cyp3A4-IN-1 is a preferred ligand over its close analog 4f. The 2.2-fold improvement in binding affinity and the greater thermostability of the Cyp3A4-IN-1-CYP3A4 complex (ΔTm of 5.2 °C) increase the likelihood of successful co-crystallization and provide a more stable sample for techniques like X-ray crystallography and thermal shift assays, as validated by its successful structure determination at 2.45 Å resolution [2].

Pharmacoenhancer Research and Boosting Strategy Development

In academic or industrial research focused on improving the oral bioavailability of co-administered drugs, Cyp3A4-IN-1 serves as a valuable, well-characterized model compound. Its potency (IC50 = 0.085 µM) and defined structure-activity relationship within the ritonavir analogue series make it an excellent benchmark for medicinal chemists aiming to design novel pharmacoenhancers with improved drug-like properties or for pharmacologists studying the principles of CYP3A4-mediated boosting [1].

Biochemical Assays Requiring Complete and Stable CYP3A4 Inhibition

For routine biochemical assays where maintaining complete CYP3A4 inhibition over the course of the experiment is critical, Cyp3A4-IN-1 is a reliable choice. Its high potency and the demonstrated stability of its complex with CYP3A4 (as shown by thermal shift data) ensure that the target remains inhibited throughout the assay, minimizing data variability due to enzyme reactivation [2].

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